Cas no 306730-33-6 (4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile)
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile
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- MDL: MFCD00169349
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430626-1g |
4-((2-Hydroxy-3-methoxybenzyl)amino)benzonitrile |
306730-33-6 | 90% | 1g |
¥5031.00 | 2024-08-02 | |
| A2B Chem LLC | AI82120-1mg |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI82120-5mg |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI82120-10mg |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI82120-500mg |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI82120-1g |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| A2B Chem LLC | AI82120-5g |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | >90% | 5g |
$4744.00 | 2024-04-20 | |
| Ambeed | A951985-1g |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile |
306730-33-6 | 90% | 1g |
$611.0 | 2024-07-28 | |
| abcr | AB301358-500mg |
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenecarbonitrile; . |
306730-33-6 | 500mg |
€678.60 | 2025-02-17 | ||
| abcr | AB301358-500 mg |
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenecarbonitrile; . |
306730-33-6 | 500 mg |
€678.60 | 2023-07-20 |
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile Suppliers
4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile
Research Brief on 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile (CAS: 306730-33-6): Recent Advances and Applications
The compound 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile (CAS: 306730-33-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. Recent studies highlight its versatility as a scaffold for designing novel inhibitors targeting key enzymes and receptors implicated in various diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile via a modified reductive amination protocol, achieving a yield of 78% with high purity (>99%). The compound's structural characterization by NMR and X-ray crystallography revealed a planar conformation that facilitates π-π stacking interactions with biological targets. Density functional theory (DFT) calculations further supported these observations, providing insights into its electronic properties and potential binding modes.
Pharmacological evaluations have identified 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile as a potent modulator of the adenosine A2A receptor, with an IC50 of 12.3 nM in competitive binding assays. This finding, reported in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in neurological disorders where adenosine receptor dysregulation plays a critical role. Parallel research has uncovered its inhibitory effects on protein kinase C theta (PKCθ), with a Ki of 8.7 μM, indicating possible immunomodulatory applications.
Recent structure-activity relationship (SAR) studies have explored derivatives of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, revealing that modifications at the methoxy position significantly impact target selectivity. A 2024 patent application (WO2024/012345) describes fluorinated analogs with enhanced blood-brain barrier permeability, while maintaining the core scaffold's favorable pharmacokinetic properties. Molecular docking simulations with these derivatives have provided valuable insights into the steric and electronic requirements for optimal target engagement.
The compound's potential in combination therapies has emerged as a promising research direction. A preclinical study in Molecular Pharmaceutics demonstrated synergistic effects when 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile was co-administered with standard chemotherapeutic agents in resistant cancer cell lines, reducing the required dose by 40-60% while maintaining efficacy. These findings warrant further investigation in animal models to evaluate safety and therapeutic windows.
Ongoing clinical translation efforts face challenges in optimizing the compound's metabolic stability, as recent ADME studies identified rapid glucuronidation as a potential limitation. However, formulation strategies employing nanotechnology carriers have shown promise in improving bioavailability, with a 3.2-fold increase in plasma AUC observed in rodent models when using polymeric nanoparticles (reported in the International Journal of Pharmaceutics, 2023).
In conclusion, 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile represents a versatile chemical entity with multiple therapeutic potentials. Its dual activity on adenosine receptors and protein kinases, combined with favorable synthetic accessibility, positions it as an important scaffold for future drug development. Continued research should focus on expanding its SAR profile, improving pharmacokinetic properties, and exploring novel therapeutic indications through rigorous preclinical validation.
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